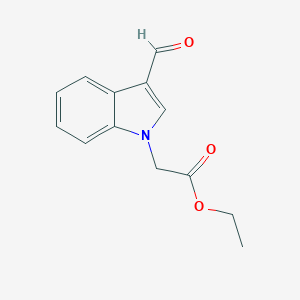

(3-Formyl-indol-1-yl)-acetic acid ethyl ester

Description

Properties

IUPAC Name |

ethyl 2-(3-formylindol-1-yl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO3/c1-2-17-13(16)8-14-7-10(9-15)11-5-3-4-6-12(11)14/h3-7,9H,2,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBKKLZGZHIBOBZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CN1C=C(C2=CC=CC=C21)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30355454 | |

| Record name | Ethyl (3-formyl-1H-indol-1-yl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30355454 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27065-94-7 | |

| Record name | Ethyl (3-formyl-1H-indol-1-yl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30355454 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Conditions and Optimization

-

Reagents :

-

Indole-3-carbaldehyde (1.0 equiv)

-

Ethyl chloroacetate (1.2 equiv)

-

Anhydrous K₂CO₃ (2.0 equiv)

-

DMF (solvent)

-

-

Procedure :

The reaction mixture is stirred at 35°C for 8 hours, followed by dilution with ice-cold water to precipitate the product. The crude solid is recrystallized from a 2-propanol/petroleum ether (80°C) mixture.

Table 1: Key Parameters for N-Alkylation

| Parameter | Value/Detail | Source |

|---|---|---|

| Temperature | 35°C | |

| Reaction Time | 8 hours | |

| Base | K₂CO₃ | |

| Solvent | DMF | |

| Recrystallization Solvent | 2-Propanol/petroleum ether (80°C) |

Alternative Synthetic Routes

Sequential Alkylation and Formylation

While less common, this approach involves:

Challenges:

-

Formylation after alkylation risks side reactions at the electron-rich N-alkylated position.

-

Lower overall yields compared to direct N-alkylation of pre-formylated indole.

Characterization and Physicochemical Properties

Spectroscopic Data

Physical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 231.25 g/mol | |

| Density | 1.18 g/cm³ | |

| Boiling Point | 397.5°C at 760 mmHg | |

| Flash Point | 194.2°C |

Industrial-Scale Considerations

For large-scale production:

-

Solvent Recovery : DMF can be recycled via distillation to reduce costs.

-

Process Safety : Exothermic reactions require controlled addition of ethyl chloroacetate to prevent thermal runaway.

-

Purity Control : Recrystallization from 2-propanol/petroleum ether ensures >98% purity by HPLC.

Applications in Further Synthesis

The compound serves as a precursor for:

Chemical Reactions Analysis

Types of Reactions:

Oxidation: (3-Formyl-indol-1-yl)-acetic acid ethyl ester can undergo oxidation reactions, where the formyl group is oxidized to a carboxylic acid group.

Reduction: The compound can also undergo reduction reactions, where the formyl group is reduced to an alcohol group.

Substitution: The indole ring can participate in electrophilic substitution reactions, where the hydrogen atoms on the ring are replaced by other substituents.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

Substitution: Electrophilic substitution reactions typically involve reagents such as halogens, nitrating agents, and sulfonating agents under acidic conditions.

Major Products:

Oxidation: The major product is (3-Carboxy-indol-1-yl)-acetic acid ethyl ester.

Reduction: The major product is (3-Hydroxymethyl-indol-1-yl)-acetic acid ethyl ester.

Substitution: The major products depend on the substituents introduced during the reaction.

Scientific Research Applications

Chemistry:

Synthesis of Complex Molecules: (3-Formyl-indol-1-yl)-acetic acid ethyl ester is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and natural products.

Biology:

Biological Probes: The compound is used as a biological probe to study enzyme activities and metabolic pathways.

Medicine:

Drug Development: It serves as a precursor for the synthesis of potential therapeutic agents, particularly those targeting neurological and inflammatory disorders.

Industry:

Material Science: The compound is used in the development of novel materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of (3-Formyl-indol-1-yl)-acetic acid ethyl ester involves its interaction with specific molecular targets and pathways. The formyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, thereby modulating their activity. The indole ring can interact with aromatic residues in proteins, affecting their structure and function. These interactions can lead to changes in cellular signaling pathways and metabolic processes.

Comparison with Similar Compounds

Structural Analogues

2-(6-Methyl-1H-indol-3-yl)acetic acid (CAS: 52531-20-1)

- Structure : Lacks the formyl group and ethyl ester; has a methyl group at the 6-position of the indole ring.

- Properties: Molecular formula: C₁₁H₁₁NO₂ . Stability: Not classified under GHS hazards, indicating lower reactivity .

- Applications : Research and development in unspecified therapeutic areas .

Ethyl 2-(1H-indol-3-yl)acetate (CAS: 778-82-5)

- Structure : Contains an ethyl ester but lacks the formyl group.

- Properties :

- Applications : Intermediate in organic synthesis, e.g., hydrazide derivatives for antioxidant studies .

(1-Methyl-1H-indol-3-yl)acetic acid (CAS: Unavailable)

- Structure : Methyl substitution at the 1-position of indole; acetic acid instead of ester.

- Properties :

- Applications: Potential use in drug design targeting indole-binding proteins .

Functional Group Variations

Methyl 2-(5-cyano-1-methyl-1H-indol-3-yl)acetate (CAS: 796856-92-3)

- Structure: Cyano group at the 5-position; methyl ester.

- Properties: Electron-withdrawing cyano group enhances polarity and stability compared to formyl . Molecular weight: 244.25 g/mol .

- Applications : Likely used in medicinal chemistry for its electron-deficient indole core .

Ethyl N-(3-cyano-1H-indol-2-yl)formimidate

- Structure: Cyano and formimidate groups on indole.

- Properties :

- Applications : Anti-cancer drug development due to modified indole scaffolds .

Physicochemical Properties

Biological Activity

(3-Formyl-indol-1-yl)-acetic acid ethyl ester is a compound that belongs to the indole family, which has garnered attention due to its diverse biological activities. This article explores the synthesis, characterization, and biological activities of this compound, focusing on its potential therapeutic applications.

Synthesis and Characterization

The synthesis of this compound typically involves the condensation of indole derivatives with acetic acid esters. One common method includes using indole-3-carbaldehyde and ethyl bromoacetate in the presence of a base such as potassium carbonate in a solvent like dimethylformamide (DMF). The reaction conditions usually yield moderate to high purity products, which can be characterized using techniques such as NMR and IR spectroscopy.

Synthesis Overview

| Step | Reagents | Conditions | Yield (%) |

|---|---|---|---|

| 1 | Indole-3-carbaldehyde + Ethyl bromoacetate | DMF, K2CO3, Room Temperature | 75% |

| 2 | Purification | Recrystallization from ethanol | - |

Antitumor Activity

Recent studies have highlighted the antitumor properties of this compound. It has been shown to exhibit significant cytotoxicity against various cancer cell lines, including MCF-7 (breast cancer), A549 (lung cancer), and HeLa (cervical cancer) cells. The compound's mechanism appears to involve the induction of apoptosis through the activation of key signaling pathways.

Case Study: Antiproliferative Effects

In a study assessing the antiproliferative effects of this compound:

- IC50 values were determined for different cell lines:

- MCF-7: 0.46 µM

- A549: 0.21 µM

- HeLa: 0.32 µM

These results indicate that this compound has potent antitumor effects, particularly in lung and breast cancer models .

The biological activity of this compound is attributed to its ability to interact with various molecular targets involved in cell proliferation and apoptosis. For instance:

- Inhibition of Tubulin Polymerization : The compound disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis.

- Regulation of Apoptotic Pathways : It promotes the expression of pro-apoptotic proteins such as Bax while downregulating anti-apoptotic proteins like Bcl-2 .

Pharmacological Properties

Beyond its antitumor activity, this compound exhibits other pharmacological properties:

- Anti-inflammatory : It has shown potential in reducing inflammation markers in vitro.

- Antimicrobial : Preliminary studies suggest activity against certain bacterial strains.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing (3-Formyl-indol-1-yl)-acetic acid ethyl ester, and how can reaction conditions be optimized?

- Methodology : The compound is typically synthesized via condensation reactions. For example, reacting 3-formyl-1H-indole derivatives with acetic acid ethyl ester precursors in refluxing acetic acid with sodium acetate as a catalyst. Key parameters include reaction time (2.5–5 hours), temperature (reflux at ~118°C), and stoichiometric ratios (e.g., 1:1.1 molar ratio of aldehyde to nucleophile). Post-reaction purification involves filtration, washing with acetic acid/water/ethanol, and recrystallization from DMF/acetic acid mixtures .

- Optimization : Adjusting pH (e.g., using sodium acetate to maintain mild acidity) and solvent polarity can improve yield. Monitoring by TLC or HPLC ensures reaction completion.

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Analytical Workflow :

- NMR : ¹H/¹³C NMR identifies formyl (δ ~9.8–10.2 ppm) and ester (δ ~4.1–4.3 ppm for -OCH₂CH₃) groups. Indole protons appear between δ 7.2–8.5 ppm .

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]+ at m/z 245.09) .

- IR : Stretching vibrations for formyl (1700–1750 cm⁻¹) and ester carbonyl (1720–1740 cm⁻¹) groups .

Q. How should researchers handle solubility and stability challenges during experiments?

- Solubility : The compound is moderately soluble in polar aprotic solvents (e.g., DMF, DMSO) but poorly in water. Use sonication or gentle heating (<50°C) for dissolution .

- Stability : Store under inert atmosphere at –20°C to prevent hydrolysis of the ester group. Avoid prolonged exposure to light to prevent formyl group degradation .

Advanced Research Questions

Q. How can mechanistic studies elucidate the regioselectivity of this compound in cyclocondensation reactions?

- Approach : Use computational modeling (DFT) to evaluate electron density at reactive sites. Experimentally, vary substituents on the indole ring (e.g., electron-withdrawing groups at C5) and monitor reaction outcomes. Kinetic studies under different temperatures can reveal activation barriers .

- Data Interpretation : Compare HPLC retention times and NMR shifts of products to confirm regioselectivity. Contradictions in product ratios may arise from competing pathways (e.g., enol vs. keto tautomers) .

Q. What strategies resolve discrepancies in biological activity data for derivatives of this compound?

- Case Study : If anti-cancer assays show inconsistent IC₅₀ values, validate purity (>98% by HPLC) and confirm stereochemistry (via X-ray crystallography). Use orthogonal assays (e.g., apoptosis markers vs. cytotoxicity) to distinguish mechanisms .

- Statistical Analysis : Apply ANOVA to assess variability across replicates. Consider cell line-specific permeability differences (e.g., log P ~1.5–2.0 for optimal membrane penetration) .

Q. How can researchers design robust structure-activity relationship (SAR) studies for indole-based derivatives?

- SAR Framework :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.